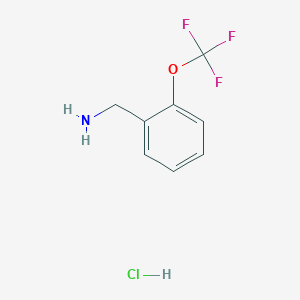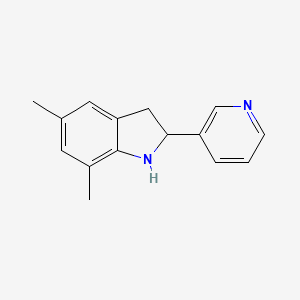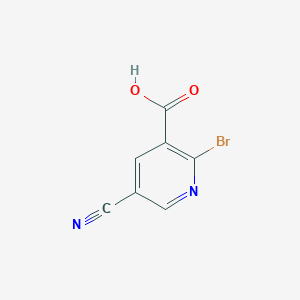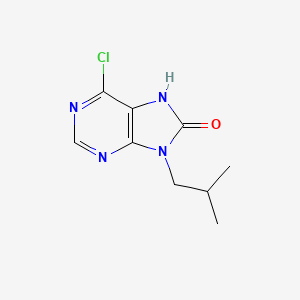
5-(Azepan-4-yl)-3-isobutyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-4-il)-3-isobutíl-1,2,4-oxadiazol es un compuesto heterocíclico que contiene un anillo de oxadiazol fusionado con un anillo de azepano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(Azepan-4-il)-3-isobutíl-1,2,4-oxadiazol generalmente involucra la ciclización de precursores apropiados en condiciones controladas. Un método común involucra la reacción de derivados de azepano con óxidos de nitrilo sustituidos con isobutílico. La reacción generalmente se lleva a cabo en presencia de una base como carbonato de potasio y un solvente como acetonitrilo a temperaturas elevadas.
Métodos de producción industrial
Para la producción a escala industrial, la síntesis se puede optimizar para mejorar el rendimiento y la pureza. Esto podría implicar el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción y la escalabilidad. Además, se pueden emplear técnicas de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
5-(Azepan-4-il)-3-isobutíl-1,2,4-oxadiazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de oxadiazol, a menudo facilitadas por la presencia de grupos que retiran electrones.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF).
Principales productos formados
Oxidación: Formación de óxidos de N-oxadiazol.
Reducción: Formación de derivados de azepano reducidos.
Sustitución: Formación de derivados de oxadiazol sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, 5-(Azepan-4-il)-3-isobutíl-1,2,4-oxadiazol se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos. Su capacidad de interactuar con objetivos biológicos lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina
En medicina, los derivados de 5-(Azepan-4-il)-3-isobutíl-1,2,4-oxadiazol se investigan por su potencial como agentes antimicrobianos, anticancerígenos y antiinflamatorios. Las características estructurales del compuesto permiten la modulación de su actividad biológica a través de modificaciones químicas.
Industria
En el sector industrial, este compuesto se explora por su posible uso en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a su estabilidad y reactividad.
Mecanismo De Acción
El mecanismo de acción de 5-(Azepan-4-il)-3-isobutíl-1,2,4-oxadiazol involucra su interacción con objetivos moleculares específicos. El anillo de oxadiazol puede formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, influyendo en su función. El anillo de azepano proporciona sitios de unión adicionales, mejorando la afinidad del compuesto por sus objetivos. Las vías involucradas pueden incluir la inhibición de enzimas o la modulación de la actividad del receptor, dependiendo de la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares
- 5-(Azepan-4-il)-3-metil-1,2,4-oxadiazol
- 5-(Azepan-4-il)-3-etil-1,2,4-oxadiazol
- 5-(Azepan-4-il)-3-propil-1,2,4-oxadiazol
Singularidad
5-(Azepan-4-il)-3-isobutíl-1,2,4-oxadiazol es único debido a su sustitución con isobutílico, lo que puede influir en su reactividad química y actividad biológica. La presencia del anillo de azepano también lo distingue de otros derivados de oxadiazol, proporcionando complejidad estructural adicional y potencial para aplicaciones diversas.
Propiedades
Fórmula molecular |
C12H21N3O |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
5-(azepan-4-yl)-3-(2-methylpropyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H21N3O/c1-9(2)8-11-14-12(16-15-11)10-4-3-6-13-7-5-10/h9-10,13H,3-8H2,1-2H3 |
Clave InChI |
QJEDNHXFDQTFBB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NOC(=N1)C2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880980.png)

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]urea](/img/structure/B11880987.png)


